N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable cyanophenyl halide.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide: shares structural similarities with other thiazole-containing compounds, such as:
Uniqueness
This compound: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyanophenyl group, thiazole ring, and benzamide moiety allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-23-15-4-2-3-14(9-15)17(22)21-18-20-16(11-24-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMQHGRYOILLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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